methyl cyclohept-1-ene-1-carboxylate
Overview
Description
methyl cyclohept-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2. It is a cyclic ester derived from cycloheptene and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl cyclohept-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cycloheptene-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl 1-cycloheptene-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl cyclohept-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptene-1-carboxylic acid, while reduction can produce cycloheptanol.
Scientific Research Applications
methyl cyclohept-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 1-cycloheptene-1-carboxylate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the ester group and the cyclic structure, which can interact with various molecular targets and pathways. For instance, in oxidation reactions, the ester group can be targeted by oxidizing agents, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: A similar compound with a six-membered ring instead of a seven-membered ring.
Methyl 1-cyclopentene-1-carboxylate: Another related compound with a five-membered ring.
Uniqueness
methyl cyclohept-1-ene-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered counterparts
Properties
IUPAC Name |
methyl cycloheptene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWPFAMGAUOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340527 | |
Record name | Methyl 1-cycloheptene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56745-53-0 | |
Record name | Methyl 1-cycloheptene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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